4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazol-5-amine
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Overview
Description
4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazol-5-amine is a compound that features a pyrrolidine ring, a triazole ring, and an amine group. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both pyrrolidine and triazole rings in its structure makes it a versatile scaffold for the development of biologically active molecules.
Mechanism of Action
Target of Action
A structurally similar compound, (3r,4r)-4-(pyrrolidin-1-ylcarbonyl)-1-(quinoxalin-2-ylcarbonyl)pyrrolidin-3-amine, is known to target dipeptidyl peptidase 4 (dpp4) in humans . DPP4 is an enzyme involved in glucose metabolism, and its inhibition can help manage blood glucose levels, making it a potential target for diabetes treatment .
Mode of Action
Compounds with a pyrrolidine ring are known to interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds with the target protein . The specific interaction would depend on the compound’s structure and the nature of the target.
Biochemical Pathways
If the compound does indeed target dpp4 as suggested above, it would affect the incretin pathway, which is involved in regulating insulin secretion .
Pharmacokinetics
Compounds with a pyrrolidine ring are generally well-absorbed and distributed in the body, and their metabolism and excretion can vary depending on the specific structure of the compound .
Result of Action
If the compound does inhibit dpp4, it would likely result in increased levels of incretins, leading to enhanced insulin secretion and potentially improved blood glucose control .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazol-5-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.
Formation of the Triazole Ring: The triazole ring is often formed via a click reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Coupling of Pyrrolidine and Triazole Rings: The final step involves coupling the pyrrolidine ring with the triazole ring through a carbonyl linkage, typically using reagents such as pyrrolidinecarbonyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the triazole or pyrrolidine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amine or carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazol-5-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyrrolizines: These compounds also contain a pyrrolidine ring and have similar biological activities.
Pyrrolidine-2-one: This compound is structurally similar but lacks the triazole ring.
Pyrrolidine-2,5-diones: These compounds have additional carbonyl groups, which can alter their biological activity.
Uniqueness
4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazol-5-amine is unique due to the combination of the pyrrolidine and triazole rings in its structure. This combination allows for a diverse range of interactions with biological targets, making it a versatile scaffold for drug discovery .
Properties
IUPAC Name |
(5-amino-2H-triazol-4-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O/c8-6-5(9-11-10-6)7(13)12-3-1-2-4-12/h1-4H2,(H3,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNNYUXZAVMJCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NNN=C2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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